molecular formula C18H21BrN2O B11175129 N-(4-bromo-3-methylphenyl)-4-(diethylamino)benzamide

N-(4-bromo-3-methylphenyl)-4-(diethylamino)benzamide

Cat. No.: B11175129
M. Wt: 361.3 g/mol
InChI Key: PORJJQLDKWPWBK-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-4-(diethylamino)benzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a methyl group, and a diethylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-4-(diethylamino)benzamide typically involves a multi-step process:

    Bromination: The starting material, 3-methylphenylamine, undergoes bromination to introduce a bromine atom at the 4-position. This reaction is usually carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid.

    Amidation: The brominated product is then reacted with 4-(diethylamino)benzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-4-(diethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Corresponding substituted benzamides.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-4-(diethylamino)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-4-(diethylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-methylphenyl)-4-(diethylamino)benzamide
  • N-(4-fluoro-3-methylphenyl)-4-(diethylamino)benzamide
  • N-(4-iodo-3-methylphenyl)-4-(diethylamino)benzamide

Uniqueness

N-(4-bromo-3-methylphenyl)-4-(diethylamino)benzamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable for specific applications where bromine’s reactivity is advantageous.

Properties

Molecular Formula

C18H21BrN2O

Molecular Weight

361.3 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-4-(diethylamino)benzamide

InChI

InChI=1S/C18H21BrN2O/c1-4-21(5-2)16-9-6-14(7-10-16)18(22)20-15-8-11-17(19)13(3)12-15/h6-12H,4-5H2,1-3H3,(H,20,22)

InChI Key

PORJJQLDKWPWBK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)C

Origin of Product

United States

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